Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate is an organic compound with a unique structure that includes a cyclopropyl ring and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate typically involves the reaction of cyclopropyl derivatives with appropriate reagents to introduce the hydroxyethyl and acetate groups. One common method involves the use of cyclopropylcarbinol, which is reacted with acetic anhydride in the presence of a catalyst to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol. These interactions can affect various biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl cyclopropyl acetate
- Ethyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate
- Propyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate
Uniqueness
Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate is unique due to its specific stereochemistry and the presence of both a hydroxyethyl group and an ester group.
Properties
CAS No. |
59014-46-9 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 2-[(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)5-7-4-6(7)2-3-9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
JIVJGPZLUCIQPA-BQBZGAKWSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@@H]1CCO |
Canonical SMILES |
COC(=O)CC1CC1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.